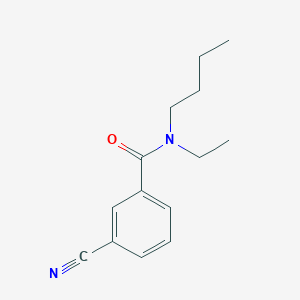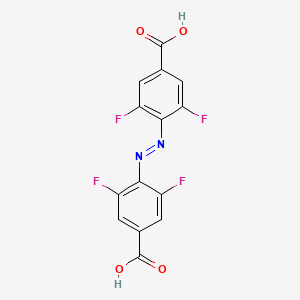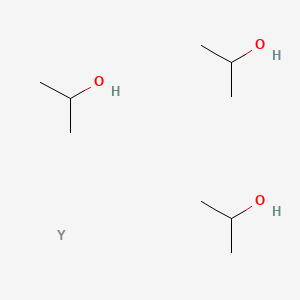
Propan-2-ol;yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-ol, also known as isopropyl alcohol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is a secondary alcohol where the alcohol carbon atom is attached to two other carbon atoms. Yttrium is a transition metal that is often used in various industrial applications due to its unique properties. The combination of propan-2-ol and yttrium forms a compound that has significant applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-ol can be synthesized through the hydration of propene in the presence of an acid catalyst. The reaction typically occurs at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through various methods, including sol-gel processes, co-precipitation, and hydrothermal synthesis. For instance, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures .
Industrial Production Methods
In industrial settings, propan-2-ol is produced by the hydration of propene using either the indirect hydration method, which involves sulfuric acid, or the direct hydration method, which uses water and a catalyst. Yttrium is typically extracted from minerals such as xenotime and monazite through a series of chemical processes, including solvent extraction and ion exchange .
化学反应分析
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the dehydration of propan-2-ol to form propene in the presence of an acid catalyst. This reaction involves the protonation of the alcohol group followed by the elimination of water .
Common Reagents and Conditions
Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.
Substitution: Propan-2-ol can undergo substitution reactions with halogens to form alkyl halides.
Major Products
Oxidation: Acetone
Reduction: Propane
Substitution: Alkyl halides such as isopropyl chloride
科学研究应用
Propan-2-ol is widely used as a solvent in laboratories and industries due to its ability to dissolve a wide range of substances. It is also used as a disinfectant and antiseptic. Yttrium compounds, including yttrium oxide, are used in various applications such as phosphors in television screens and LEDs, catalysts in chemical reactions, and materials for high-temperature superconductors .
作用机制
Propan-2-ol exerts its effects primarily through its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. This makes it an effective disinfectant. Yttrium compounds, on the other hand, often act as catalysts by providing a surface for reactions to occur, thereby lowering the activation energy and increasing the reaction rate .
相似化合物的比较
Propan-2-ol is similar to other alcohols such as ethanol and propan-1-ol. it is unique in its higher volatility and stronger odor. Yttrium compounds are often compared to other rare earth elements such as lanthanum and cerium. Yttrium is unique due to its higher thermal stability and its ability to form stable oxides .
List of Similar Compounds
Alcohols: Ethanol, Propan-1-ol
Rare Earth Elements: Lanthanum, Cerium
属性
分子式 |
C9H24O3Y |
|---|---|
分子量 |
269.19 g/mol |
IUPAC 名称 |
propan-2-ol;yttrium |
InChI |
InChI=1S/3C3H8O.Y/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI 键 |
NREVZTYRXVBFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.CC(C)O.[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
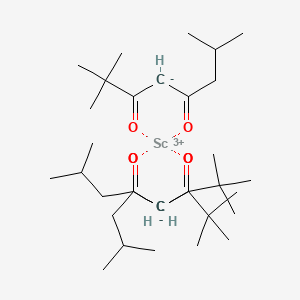
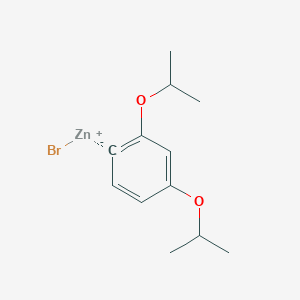
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)


![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
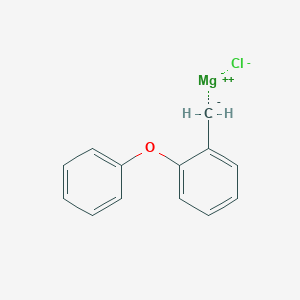
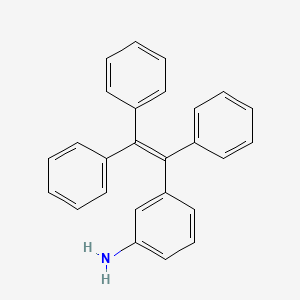

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
